(1,1-Difluoro-2-iodoethyl)benzene
Overview
Description
“(1,1-Difluoro-2-iodoethyl)benzene” is a complex organic compound. It’s a derivative of benzene, which is a colorless flammable liquid and a solvent used in electrochemical studies . The compound contains fluorine and iodine atoms attached to an ethyl group, which is further attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of α,α-difluoro-substituted organozinc reagents with 1-bromoalkynes . This process generates gem-difluorinated alkynes. The cross-coupling proceeds in the presence of catalytic amounts of copper iodide in dimethylformamide under ligand-free conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its related compounds. For instance, 1,2-Difluorobenzene has a molecular weight of 114.0928 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds like 1,2-Difluorobenzene have been studied . For instance, the reaction of C6H3F2- with H+ yields C6H4F2 . This reaction is characterized by a change in enthalpy (ΔH) and Gibbs free energy (ΔG) .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like 1,2-Difluorobenzene have been documented . For instance, the heat of formation (ΔfH°) of 1,2-Difluorobenzene in the gas phase is -283.0 ± 0.92 kJ/mol, and in the liquid phase, it is -319.2 ± 0.92 kJ/mol . The compound has a density of 1.603 g/mL at 25 °C .Scientific Research Applications
Palladium-Catalyzed Reactions
Research by Grushin and Marshall (2009) on trans-difluoro complexes of palladium(II) elucidates the thermal decomposition processes of iodide complexes in anhydrous benzene, leading to novel difluorides. This study highlights the unique bond characteristics and reaction mechanisms pertinent to difluoro compounds in palladium-catalyzed reactions, offering insights into the manipulation of C-F bond formation which can be fundamental for (1,1-Difluoro-2-iodoethyl)benzene derivatives Grushin & Marshall, 2009.
Ionic Liquid Structure
Deetlefs et al. (2005) investigated the structure of liquid mixtures involving 1,3-dimethylimidazolium hexafluorophosphate and benzene, demonstrating how benzene significantly alters ionic liquid structure. Although indirectly related, this research provides a foundation for understanding solvation and interaction phenomena in systems that may include fluorinated benzene derivatives, potentially applicable to the solubility and reaction media of this compound Deetlefs et al., 2005.
Fluorine Substitution Effects
Krebs and Spanggaard (2002) explored the impact of perfluorination on photophysical properties by synthesizing fluorinated benzene compounds. Their findings on the red shift of emission maxima upon fluorine substitution provide valuable information on how fluorine atoms influence the electronic properties of benzene derivatives. This could be relevant for designing fluorescence-based sensors or materials using this compound as a core structure Krebs & Spanggaard, 2002.
Cyclization Reactions
Ichikawa et al. (2002) demonstrated the use of 1,1-difluoro-1-alkenes in disfavored 5-endo-trig cyclizations, achieving ring-fluorinated hetero- and carbocycle synthesis. The unique role of vinylic fluorines in facilitating these reactions sheds light on the potential of this compound in synthesizing fluorinated cyclic structures, pivotal in pharmaceuticals and agrochemicals Ichikawa et al., 2002.
Mechanism of Action
Target of Action
It’s known that halogenated hydrocarbons like this compound often interact with various biological targets, including proteins and enzymes, altering their function .
Mode of Action
(1,1-Difluoro-2-iodoethyl)benzene is a halogenated hydrocarbon. It’s reported to undergo triethyl borane-mediated intermolecular radical addition with 2 H -azirine-3-carboxylate . This suggests that the compound may act by forming covalent bonds with its targets, leading to changes in their structure and function .
Biochemical Pathways
The compound’s ability to undergo reactions with various biological targets suggests that it could potentially influence multiple pathways, depending on the specific targets it interacts with .
Pharmacokinetics
The compound’s halogenated structure suggests that it may have good lipid solubility, which could potentially enhance its absorption and distribution within the body .
Result of Action
Given its reactivity, it’s plausible that the compound could induce structural and functional changes in its targets, potentially leading to alterations in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
Safety and Hazards
The safety data sheet for similar compounds like 1,2-Difluorobenzene indicates that it is a hazardous chemical . It is highly flammable and should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .
Properties
IUPAC Name |
(1,1-difluoro-2-iodoethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2I/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXBDOZIXAWAFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CI)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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